4-amino-N-(oxan-4-yl)benzamide
Overview
Description
4-Amino-N-(oxan-4-yl)benzamide is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of benzamide and features an amino group attached to the benzene ring and an oxan-4-yl group attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
In a related study, it was found that the replacement of the glutamic acid part of Pemetrexed with simple primary, secondary, and aryl amines has significantly enhanced the antiviral activity . This suggests that “4-amino-N-(oxan-4-yl)benzamide” might have potential antiviral properties, but more research is needed to confirm this and to understand its exact mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(oxan-4-yl)benzamide typically involves the reaction of 4-aminobenzamide with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(oxan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: Electrophilic substitution reactions often use halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Nitro-N-(oxan-4-yl)benzamide
Reduction: 4,4'-Diamino-N-(oxan-4-yl)benzamide
Substitution: Bromo-N-(oxan-4-yl)benzamide
Scientific Research Applications
4-Amino-N-(oxan-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
4-Amino-N-(oxan-4-yl)benzamide is similar to other benzamide derivatives, such as 4-aminobenzamide and 4-nitrobenzamide. its unique oxan-4-yl group distinguishes it from these compounds, providing different chemical and biological properties. Other similar compounds include:
4-Aminobenzamide: Lacks the oxan-4-yl group.
4-Nitrobenzamide: Contains a nitro group instead of an amino group.
4-Aminomethyltetrahydropyran: Contains a similar oxan-4-yl group but with a different amine structure.
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Properties
IUPAC Name |
4-amino-N-(oxan-4-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-1-9(2-4-10)12(15)14-11-5-7-16-8-6-11/h1-4,11H,5-8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWVECKCACDQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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